molecular formula C11H16FNO2 B2553270 N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine CAS No. 500782-63-8

N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine

Cat. No.: B2553270
CAS No.: 500782-63-8
M. Wt: 213.252
InChI Key: HKLYXRIMOHSPQP-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine is a useful research compound. Its molecular formula is C11H16FNO2 and its molecular weight is 213.252. The purity is usually 95%.
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Biological Activity

N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₅FNO₂
  • Molecular Weight : Approximately 211.25 g/mol
  • Key Functional Groups :
    • Dimethoxyethyl group
    • Fluorobenzyl moiety

The unique structure of this compound may influence its solubility and bioavailability, enhancing its pharmacological profile compared to other amines.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to interact with various enzymes, including carbonic anhydrases, which are implicated in tumor growth and metastasis.
  • Cell Cycle Regulation : Research indicates that these compounds can induce apoptosis and affect cell cycle progression in cancer cells, making them potential candidates for anticancer therapies .
  • Binding Affinity : The presence of the fluorobenzyl group may enhance binding affinity to specific biological targets, potentially increasing the efficacy of the compound.

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds with similar structures:

  • Cell Proliferation Inhibition : In vitro assays demonstrate that this compound can inhibit the proliferation of various cancer cell lines. For instance, compounds with fluorinated aromatic groups have shown significant antiproliferative effects against HepG2 liver cancer cells .
  • Apoptosis Induction : Studies indicate that these compounds promote apoptosis in cancer cells by activating pathways associated with cell death .

Antimicrobial Activity

Research has also explored the antimicrobial properties of related compounds:

  • Bacterial Inhibition : Some derivatives exhibit antimicrobial effects against a range of bacteria, suggesting potential applications in treating infections.
  • Mechanism of Action : The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of HepG2 cell proliferation
Apoptosis InductionInduces apoptosis in cancer cells
AntimicrobialInhibitory effects on bacterial growth

Case Study: In Vitro Evaluation

A study conducted on a series of fluorinated benzylamines demonstrated their effectiveness as HDAC (Histone Deacetylase) inhibitors. The compound exhibited an IC50 value significantly lower than that of standard treatments, indicating potent activity against solid tumors .

Additionally, the structure-activity relationship (SAR) analysis revealed that modifications to the fluorobenzyl group could enhance or diminish biological activity. For example, substituting different halogens affected the antiproliferative efficacy, with fluorine showing less impact compared to chlorine or bromine .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2,2-dimethoxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO2/c1-14-11(15-2)8-13-7-9-3-5-10(12)6-4-9/h3-6,11,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLYXRIMOHSPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNCC1=CC=C(C=C1)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

12.4 g of 4-fluorobenzaldehyde were dissolved in 100 mL of toluene and reacted with 10.5 g of 2-aminoacetaldehyde dimethylacetal and 1.90 g of p-toluenesulfonic acid monohydrate for two hours at a Dean Stark apparatus. The solution was allowed to cool down, extracted with saturated sodium bicarbonate solution, water and brine, dried over magnesium sulfate and evaporated to dryness. The crude product was dissolved in 100 mL of ethanol. 1.89 g of sodium borohydride were added portionwise. Stirring was continued overnight. For workup, acetic acid was added until no gas evolution could be observed. Then the solution was evaporated to dryness, taken up in dichloromethane and washed twice with water. The organic layer was extracted with brine, dried over magnesium sulfate and evaporated to dryness. The obtained crude product (20 g) was used for further reactions without purification. Rt=0.86 min (Method B). Detected mass: 182.1 (M-OMe−), 214.2 (M+H+).
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12.4 g
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10.5 g
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1.9 g
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Synthesis routes and methods II

Procedure details

Following the procedure as described in step A of Preparation 2, making variations as required to replace 4-fluoroaniline with 4-fluorobenzylamine to react with dimethoxyacetaldehyde followed by the imine reduction with sodium triacetoxyborohydride, N-(4-fluorobenzyl)-2,2-dimethoxyethanamine was obtained in 71% yield: 1H NMR (300 MHz, CDCl3) δ 7.24-7.19 (m, 2H), 6.97-6.89 (m, 2H), 4.43-4.39 (m, 1H), 3.70 (s, 2H), 3.30 (s, 6H), 2.67 (dd, J=5.4, 1.5 Hz, 2H); MS (ES+) m/z 214.3 (M+1).
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imine
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Synthesis routes and methods III

Procedure details

To a solution of 4-fluorobenzylamine (2.00 mL, 17.6 mmol) and dimethoxyacetaldehyde (60% solution in water, 3.00 mL, 19.9 mmol) in tetrahydrofuran (100 mL) was added sodium triacetoxyborohydride (5.90 g, 26.4 mmol) at ambient temperature. The resulting reaction mixture was stirred at ambient temperature for 5 hours, followed by the addition of saturated sodium bicarbonate (50 mL) and extraction with ethyl acetate (3×100 mL). The combined organic solution was dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated and the residue was purified by column chromatography to afford N-(4-fluorobenzyl)-2,2-dimethoxyethanamine (2.70 g, 71%): 1H NMR (300 MHz, CDCl3) δ 7.24-7.19 (m, 2H), 6.97-6.89 (m, 2H), 4.43-4.39 (m, 1H), 3.70 (s, 2H), 3.30 (s, 6H), 2.67 (dd, J=5.4, 1.5 Hz, 2H); MS (ES+) m/z 214.3 (M+1).
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2 mL
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3 mL
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5.9 g
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50 mL
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100 mL
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